molecular formula C25H23N3O3 B12180172 N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide

Cat. No.: B12180172
M. Wt: 413.5 g/mol
InChI Key: IOFGCRUWSXOQFN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an acetylamino group, a phenyl ring, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzyloxy group is then introduced via a nucleophilic substitution reaction.

The acetylamino group is introduced through acetylation of the corresponding amine. The final step involves coupling the indole derivative with the acetylamino phenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the benzyloxy group can yield various substituted indole derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The acetylamino group can enhance the compound’s binding affinity to its targets, while the benzyloxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
  • N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C25H23N3O3/c1-18(29)26-21-8-10-22(11-9-21)27-25(30)16-28-14-13-20-7-12-23(15-24(20)28)31-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30)

InChI Key

IOFGCRUWSXOQFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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